molecular formula C8H9F3O2 B13513388 Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

Cat. No.: B13513388
M. Wt: 194.15 g/mol
InChI Key: YLKMRKMTKYQMBH-UHFFFAOYSA-N
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Description

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is a cyclopentene derivative featuring a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) substituent at the 1-position of the unsaturated five-membered ring. This compound combines the electronic effects of the electron-withdrawing trifluoromethyl group with the reactivity of the cyclopentene ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions.

Properties

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H9F3O2/c1-13-6(12)7(8(9,10)11)4-2-3-5-7/h2-3H,4-5H2,1H3

InChI Key

YLKMRKMTKYQMBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Cyclopropane Intermediates (Patent CN110054558B)

This method, while focused on 1-trifluoromethylcyclopropane-1-carboxylic acid, provides insight into trifluoromethylated cycloalkane carboxylate synthesis that can be adapted for cyclopentene derivatives:

  • Step a: 1-(trifluoromethyl)cyclopropyl-1-alcohol is reacted with sodium hydride in acetonitrile at low temperature (-5 to 0 °C), followed by addition of para-toluenesulfonyl chloride to form a tosylate intermediate.
  • Step b: The tosylate intermediate undergoes nucleophilic substitution with sodium cyanide in N,N-dimethylformamide (DMF) under reflux to form a nitrile intermediate.
  • Step c: Hydrolysis of the nitrile intermediate in sodium hydroxide solution under reflux, followed by acidification, extraction, and concentration yields the target carboxylic acid.

Although this patent is specific to cyclopropane derivatives, the approach of converting an alcohol to a tosylate, then to a nitrile, and finally to a carboxylic acid can be adapted for cyclopentene substrates. Esterification to the methyl ester would follow using methanol and acid catalysis or other standard esterification methods.

Key reaction conditions:

Step Reagents/Conditions Temperature Notes
a Sodium hydride, para-toluenesulfonyl chloride, acetonitrile -5 to 30 °C Tosylate intermediate formation
b Sodium cyanide, DMF Reflux (~150 °C) Nucleophilic substitution
c NaOH, reflux, acidification Reflux, then pH 1-2 Hydrolysis to acid

Trifluoromethylation via Organometallic Coupling (Patent CN103221391A)

This patent describes processes for trifluoromethylated cyclopentyl derivatives relevant to cyclopentene analogues:

  • Preparation of 1-cyclopentyl-2-(trifluoromethyl)benzene via cross-coupling of bromo pentane silane with an aryl halide in the presence of magnesium and iron catalysts.
  • Alkylation and reduction steps to introduce trifluoromethyl and cyclopentyl groups.

Although this method focuses on aromatic trifluoromethyl compounds, the organometallic cross-coupling and alkylation strategies can be adapted for cyclopentene ring systems to install the trifluoromethyl group.

Trifluoromethylated Ketone and Oxime Intermediates (Patent WO2021171301A1)

This patent details the synthesis of trifluoromethylated acetophenone oximes, which are structurally related to trifluoromethylated cyclic ketones:

  • Formation of Grignard reagents from halo benzotrifluoride and magnesium in the presence of catalysts.
  • Reaction of Grignard reagents with ketenes in hydrocarbon solvents catalyzed by transition metal ligand-acid complexes to yield trifluoromethylated ketones.
  • Conversion of ketones to oximes using hydroxylamine salts.

This strategy can be adapted to synthesize trifluoromethylated cyclopentenones, which can then be reduced or further functionalized to this compound.

Direct Trifluoroacetylation of Cycloalkene Derivatives (PMC Article)

A study reports the trifluoroacetylation of cycloalkene dimethyl acetals with trifluoroacetic anhydride in the presence of pyridine to yield trifluoromethylated ketones:

  • Cyclopentane dimethyl acetals reacted with trifluoroacetic anhydride and pyridine at low temperature to form 2-trifluoroacetyl-1-methoxycyclopentene derivatives.
  • Subsequent intramolecular cyclization or functional group transformations yield trifluoromethylated cyclopentene derivatives.

This method offers a direct approach to introduce the trifluoromethyl ketone functionality onto a cyclopentene ring, which can be further converted to the methyl carboxylate ester by oxidation and esterification.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Intermediate/Product Notes
1 1-(trifluoromethyl)cyclopropyl-1-ol NaH, para-toluenesulfonyl chloride, NaCN, NaOH 1-trifluoromethylcyclopropane-1-carboxylic acid Tosylation, cyanide substitution, hydrolysis; adaptable for cyclopentene
2 Bromo pentane silane, aryl halide Mg, Fe catalyst, cross-coupling 1-cyclopentyl-2-(trifluoromethyl)benzene Organometallic coupling; aromatic trifluoromethylation
3 Halo benzotrifluoride Mg, ketene, transition metal ligand-acid complex, hydroxylamine salt Trifluoromethylated ketones and oximes Grignard reaction and ketene insertion; adaptable to cyclic ketones
4 Cyclopentane dimethyl acetal Trifluoroacetic anhydride, pyridine 2-trifluoroacetyl-1-methoxycyclopentene Direct trifluoroacetylation; further cyclization possible

Analytical and Purification Considerations

  • Purity: Methods emphasize purification by crystallization or distillation to achieve >99% purity.
  • Reaction Monitoring: Gas-liquid chromatography (GLC), nuclear magnetic resonance (NMR), and melting point analysis are standard for monitoring reaction progress and purity.
  • Yields: Reported yields vary from moderate (30-40%) to good (70-85%) depending on the method and substrate.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Structure
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate (Target) C₈H₉F₃O₂ 194 -CF₃, -COOCH₃ Cyclopentene
Methyl 3-cyclopentenecarboxylate C₇H₁₀O₂ 126.15 -COOCH₃ Cyclopentene
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate C₇H₉F₃O₃ 198.14 -CF₃, -OH, -COOCH₃ Cyclobutane
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 -NH₂, -COOCH₃ Cyclopentane
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid C₇H₉F₂NO₂ 189.15 -NH₂, -CF₂, -COOH Cyclopentene

Key Observations :

Ring Unsaturation: The target compound and (S)-3-amino-4-(difluoromethylenyl)cyclopentene derivative share a cyclopentene backbone, which introduces reactivity toward addition or cycloaddition reactions. In contrast, Methyl 3-aminocyclopentanecarboxylate has a saturated ring, reducing ring strain but limiting conjugation.

Substituent Effects: The -CF₃ group in the target compound and the cyclobutane derivative enhances electronegativity and stability compared to the amino (-NH₂) or hydroxyl (-OH) groups in other analogues. The ester (-COOCH₃) group in the target compound contrasts with the carboxylic acid (-COOH) in , affecting solubility (ester is more lipophilic) and metabolic pathways (esters often act as prodrugs).

Functional Group Diversity: The hydroxyl group in the cyclobutane derivative enables hydrogen bonding, increasing aqueous solubility compared to the target compound. The amino group in introduces basicity, enabling salt formation and altering pharmacokinetic profiles.

Physicochemical Properties (Inferred)

  • Lipophilicity : Target > Cyclobutane derivative > Methyl 3-cyclopentenecarboxylate (due to -CF₃ and ester groups).
  • Metabolic Stability: Target and cyclobutane derivative > Amino-substituted compounds (trifluoromethyl resists enzymatic degradation).

Biological Activity

Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring. The molecular formula is C8H9F3O2C_8H_9F_3O_2, with a molecular weight of approximately 196.17 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

PropertyValue
Molecular FormulaC8_8H9_9F3_3O2_2
Molecular Weight196.17 g/mol
IUPAC NameThis compound
CAS Number2624140-92-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.

Key Targets

  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural properties allow for interactions with various receptors, which may modulate signaling pathways relevant to disease states.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : Research indicates that derivatives of cyclopentene compounds exhibit antiviral properties. A study demonstrated that this compound showed potential as a neuraminidase inhibitor, which is crucial in viral replication processes .
  • Anticancer Properties : In vitro studies have suggested that this compound may exhibit cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent .
  • Inflammation Modulation : Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting that this compound could influence inflammatory pathways through cyclooxygenase inhibition .

Research Findings

Recent findings have focused on the synthesis and optimization of derivatives to enhance biological activity:

  • A study on late-stage difluoromethylation processes highlighted advancements in synthesizing more potent analogs with improved efficacy against targeted enzymes .
  • Structural studies using X-ray crystallography have provided insights into the binding modes of related compounds, facilitating the rational design of new inhibitors .

Q & A

Q. What strategies resolve low crystallinity issues for X-ray diffraction studies?

  • Methodological Answer :
  • Co-Crystallization : Add co-formers (e.g., nicotinamide) to improve crystal packing.
  • Vapor Diffusion : Use slow evaporation (e.g., with pentane/ether) to grow larger crystals.
  • Twinned Data Refinement : Apply SHELXL () to model twinned crystals via HKLF5 format. Validate with R-factor and electron density maps .

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